- Rapid synthesis of oxazoles under microwave conditionsSynlett, 1999, (10), 1642-1644,
Cas no 92-71-7 (2,5-Diphenyloxazole)

2,5-Diphenyloxazole structure
Nombre del producto:2,5-Diphenyloxazole
Número CAS:92-71-7
MF:C15H11NO
Megavatios:221.253943681717
MDL:MFCD00005306
CID:34659
PubChem ID:7105
2,5-Diphenyloxazole Propiedades químicas y físicas
Nombre e identificación
-
- 2,5-Diphenyloxazole
- DPO
- PPO
- 2,5-Diphenyloxazoleometry
- 2,5-diphenyl-Oxazole
- dpo (scintillator)
- 2,5-diphenyl-oxazol
- ppo (scintillator)
- tritosol
- usaf ek-6775
- Oxazole,2,5-diphenyl-
- 2,5-Diphenyl-1,3-oxazol
- 2,5-Diphenyloxazole [for scintillation spectrometry]
- 2,5-diphenyl-1,3-oxazole
- 2,5-DIPHENYLOXAZOLE (PPO) AR
- 2.5-Diphenyloxazole
- OXAZOLE, 2,5-DIPHENYL-
- PPO (VAN)
- PPO (scintillator) (VAN)
- 2,5-Diphenyloxazole (PPO)
- CNRNYORZJGVOSY-UHFFFAOYSA-N
- 2,3-oxazole
- Oxazole,5-diphenyl-
- WLN: T5N COJ BR& DR
- zlchem 624
- PubChem8632
- Diphenyloxazole (Related)
- 2,5-Diphenyloxazole (ACI)
- NSC 24856
- NSC 49168
-
- MDL: MFCD00005306
- Renchi: 1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
- Clave inchi: CNRNYORZJGVOSY-UHFFFAOYSA-N
- Sonrisas: N1=C(C2C=CC=CC=2)OC(C2C=CC=CC=2)=C1
- Brn: 0157021
Atributos calculados
- Calidad precisa: 221.08400
- Masa isotópica única: 221.084
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 2
- Complejidad: 231
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 4.7
- Carga superficial: 0
- Superficie del Polo topológico: 26
Propiedades experimentales
- Color / forma: Needle like crystals. It can volatilize slightly with water vapor.
- Denso: 1.06
- Punto de fusión: 72-74 °C (lit.)
- Punto de ebullición: 360 °C(lit.)
- Punto de inflamación: 360°C
- índice de refracción: 1.6231 (estimate)
- Coeficiente de distribución del agua: NEGLEGIBLE
- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
- PSA: 26.03000
- Logp: 4.00860
- Disolución: It is easily soluble in ethanol and diethyl ether, but almost insoluble in water.
2,5-Diphenyloxazole Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H319,H413
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36
- Instrucciones de Seguridad: S24/25-S25-S24
- Rtecs:RP6825000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- TSCA:Yes
- Condiciones de almacenamiento:Store at room temperature
2,5-Diphenyloxazole Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Diphenyloxazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB116332-25 g |
2,5-Diphenyloxazole, 99%; . |
92-71-7 | 99% | 25 g |
€61.40 | 2023-07-20 | |
Chemenu | CM191399-500g |
2,5-diphenyl-oxazole |
92-71-7 | 95%+ | 500g |
$255 | 2024-07-20 | |
Enamine | EN300-16870-50.0g |
2,5-diphenyl-1,3-oxazole |
92-71-7 | 95% | 50.0g |
$51.0 | 2023-02-09 | |
Ambeed | A346715-25g |
2,5-Diphenyloxazole |
92-71-7 | 98% | 25g |
$15.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD67887-25g |
2,5-Diphenyloxazole |
92-71-7 | 98% | 25g |
¥71.0 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82040-100g |
2,5-Diphenyloxazole |
92-71-7 | 100g |
¥389.0 | 2021-09-08 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | PD4630-25g |
2,5-Diphenyloxazole |
92-71-7 | 25g |
¥390元 | 2023-09-15 | ||
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H59749-5g |
2,5-Diphenyloxazole |
92-71-7 | 99% | 5g |
¥91 | 2023-09-19 | |
Ambeed | A346715-10g |
2,5-Diphenyloxazole |
92-71-7 | 98% | 10g |
$15.00 | 2021-07-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032572-25g |
2,5-Diphenyloxazole |
92-71-7 | 25g |
¥190 | 2024-05-20 |
2,5-Diphenyloxazole Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , Carbon nitride (polymeric) Solvents: Dimethylformamide ; 1 min, rt; 10 - 24 h, 25 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Semi-heterogeneous photo-Cu-dual-catalytic cross-coupling reactions using polymeric carbon nitridesScience Bulletin, 2022, 67(1), 71-78,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 50 °C
1.2 Catalysts: Aluminum chloride ; 3 h, reflux; reflux → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 100 °C
1.2 Catalysts: Aluminum chloride ; 3 h, reflux; reflux → 30 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 100 °C
Referencia
- A preparation method of scintillation pure level 2,5-diphenyloxazole, China, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , 1-(Bromophenylmethyl)-4-methoxybenzene (polystyrene-bound) Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt
1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt
1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane
Referencia
- Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson-Gabriel Synthesis of OxazolesJournal of Combinatorial Chemistry, 2005, 7(3), 463-473,
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Copper(1+), [N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-3,5-dimethyl-1H-p… ; 24 h, 40 °C
Referencia
- Reaction of Alkynes and Azides: Not Triazoles Through Copper-Acetylides but Oxazoles Through Copper-Nitrene IntermediatesChemistry - A European Journal, 2014, 20(12), 3463-3474,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; reflux
Referencia
- N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into OxazolesSynthesis, 2015, 47(13), 1899-1904,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Acetic acid , Silver carbonate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C; 120 °C → rt
Referencia
- Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates through double C-H bond cleavageChemical Communications (Cambridge, 2012, 48(31), 3763-3765,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Thermal rearrangements of arylaroylaziridines to 2,5-diaryloxazolesChemical Communications (London), 1968, (7), 380-1,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide , Oxygen Catalysts: Cuprous chloride Solvents: Dimethylformamide ; 20 min, 1 atm, 80 °C
Referencia
- Copper-Catalyzed Oxidative Arylation of Heteroarenes under Mild Conditions Using Dioxygen as the Sole OxidantChemistry - A European Journal, 2011, 17(23), 6321-6325,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide , Cesium carbonate , Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 10 h, 100 °C
Referencia
- I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazolesTetrahedron Letters, 2022, 112,,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ; 24 h, 60 °C
Referencia
- Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texalineChemical Communications (Cambridge, 2008, (10), 1241-1243,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Trimethylsilyl triflate Solvents: Diethyl ether , Dichloromethane ; -78 °C; 15 min, 0 °C
Referencia
- Iodine(III)-promoted synthesis of oxazoles through oxidative cyclization of N-styryl benzamidesSynlett, 2013, 24(16), 2119-2123,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane , Copper fluoride (CuF2) Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Referencia
- Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C-O/C-H CouplingAngewandte Chemie, 2021, 60(19), 10690-10699,
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Silver carbonate , Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 24 h, 60 °C
Referencia
- Direct arylation of thiazoles on waterAngewandte Chemie, 2007, 46(42), 7996-8000,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 80 °C
Referencia
- TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted OxazolesOrganic Letters, 2010, 12(23), 5561-5563,
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Sulfanilamide , Iodine , Oxygen Solvents: Dimethyl sulfoxide ; 5 h, 100 °C
Referencia
- Metal-Free sp3 C-H Functionalization: PABS/I2-Promoted Synthesis of Polysubstituted Oxazole Derivatives from Arylethanones and 2-Amino-2-alkyl/arylacetic AcidSynlett, 2015, 26(20), 2866-2869,
2,5-Diphenyloxazole Raw materials
- Methanone, phenyl[(2R,3S)-3-phenyl-2-aziridinyl]-, rel-
- 4-Oxazolol, 4,5-dihydro-2,5-diphenyl-, 4-acetate, (4R,5S)-rel-
- PHENYLGLYOXAL MONOHYDRATE
- 2-Phenyloxazole
- Benzamido Acetophenone
- Oxazole
- 2-Amino-2-phenylacetic acid
- rel-[(2R,3S)-1-Bromo-3-phenyl-2-aziridinyl]phenylmethanone
- Diphenyl-1,3-oxazole-4-carboxylic acid
- Chalcone
- 2-Amino-1-phenylethanone
- Benzoic acid
- 2-(phenylformamido)acetic acid
- Iodobenzene
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- [1-(1,1-Dimethylethyl)-3-phenyl-2-aziridinyl]phenylmethanone
- alpha-diazoacetophenone
- benzoyl azide
- 5-Phenyloxazole
- Acetophenone
- Benzoyl chloride
2,5-Diphenyloxazole Preparation Products
2,5-Diphenyloxazole Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:92-71-7)2,5-Diphenyloxazole
Número de pedido:sfd8342
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92-71-7)2,5-Diphenyloxazole
Número de pedido:A844321
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02
Precio ($):192.0
2,5-Diphenyloxazole Literatura relevante
-
1. Ring-opening of 2,5-diaryl-3-lithiofuransThomas L. Gilchrist,David P. J. Pearson J. Chem. Soc. Perkin Trans. 1 1976 989
-
2. Subject index
-
Prakash B. Rathod,Ashok K. Pandey,Sher Singh Meena,Anjali A. Athawale RSC Adv. 2016 6 21317
-
4. Energy transfer and oxygen quenching in solutions of 2.5-diphenyl oxazole in benzene, toluene, p-xylene and mesityleneC. Lloyd Braga,M. D. Lumb,J. B. Birks Trans. Faraday Soc. 1966 62 1830
-
Marie-Eve Lecavalier,Mathieu Goulet,Claudine Nì. Allen,Luc Beaulieu,Dominic Larivière Chem. Commun. 2013 49 11629
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos Heterocíclicos
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Azoles Fenilo-1,3-oxazoles
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Azoles oxazoles Fenilo-1,3-oxazoles
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-71-7)2,5-Diphenyloxazole

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Jiangsu Xinsu New Materials Co., Ltd
(CAS:92-71-7)

Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe